N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound that features a combination of several functional groups, including a benzodioxole, oxadiazole, thiophene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with thiophene and sulfonamide groups under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its diverse functional groups. It could be investigated for its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide include other sulfonamides, oxadiazoles, and thiophene derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S2/c1-23(14-7-8-15-16(11-14)27-12-26-15)30(24,25)17-9-10-29-18(17)20-21-19(22-28-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPQKKIHSHPNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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